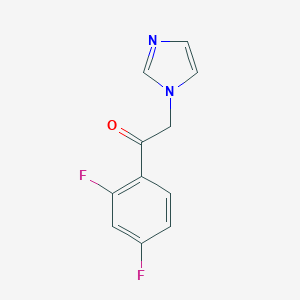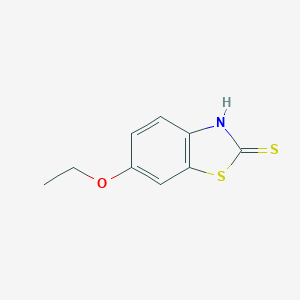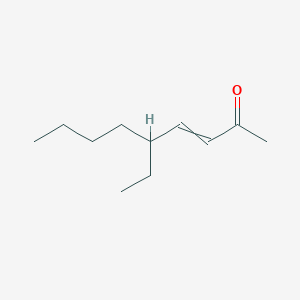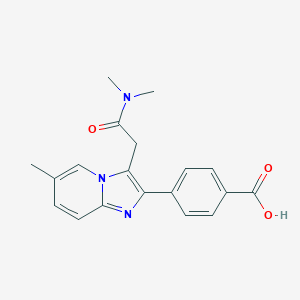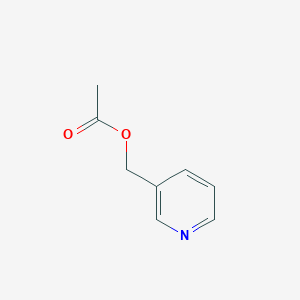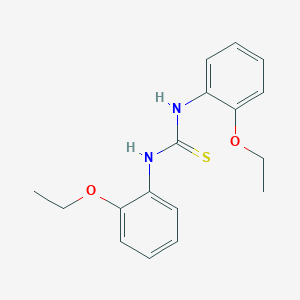
Thiourea, N,N'-bis(2-ethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N,N'-bis(2-ethoxyphenyl)-, also known as BUE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BUE is a white crystalline powder that is soluble in organic solvents and is commonly used as a ligand in coordination chemistry and catalysis.
Mécanisme D'action
The mechanism of action of Thiourea, N,N'-bis(2-ethoxyphenyl)- is still not well understood, but it is believed to involve the formation of metal complexes with different metals. These metal complexes can then act as catalysts in various organic reactions. Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit low toxicity and has no reported adverse effects on human health. However, Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit some biochemical and physiological effects. Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Thiourea, N,N'-bis(2-ethoxyphenyl)- has several advantages for use in lab experiments. Thiourea, N,N'-bis(2-ethoxyphenyl)- is easy to synthesize and has a high yield, making it readily available for use in various experiments. Thiourea, N,N'-bis(2-ethoxyphenyl)- is also stable and has a long shelf life, making it easy to store and transport. However, Thiourea, N,N'-bis(2-ethoxyphenyl)- has some limitations. Thiourea, N,N'-bis(2-ethoxyphenyl)- is relatively expensive compared to other ligands, which may limit its use in some experiments. Thiourea, N,N'-bis(2-ethoxyphenyl)- is also not readily available in large quantities, which may limit its use in industrial applications.
Orientations Futures
There are several future directions for research on Thiourea, N,N'-bis(2-ethoxyphenyl)-. One potential direction is to further investigate the mechanism of action of Thiourea, N,N'-bis(2-ethoxyphenyl)-. Understanding the mechanism of action may lead to the development of more efficient and selective catalysts. Another potential direction is to explore the potential applications of Thiourea, N,N'-bis(2-ethoxyphenyl)- in the field of medicine. Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit antioxidant and anti-inflammatory activity, which may be beneficial in the treatment of various diseases. Finally, future research could focus on the synthesis of new derivatives of Thiourea, N,N'-bis(2-ethoxyphenyl)- with improved properties, such as increased stability or selectivity.
Méthodes De Synthèse
Thiourea, N,N'-bis(2-ethoxyphenyl)- can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with thiourea in the presence of a catalytic amount of hydrochloric acid. The resulting product is then refluxed with 2-bromoethylbenzene to obtain Thiourea, N,N'-bis(2-ethoxyphenyl)-. The yield of this synthesis is generally high, and the purity of the product can be further improved through recrystallization.
Applications De Recherche Scientifique
Thiourea, N,N'-bis(2-ethoxyphenyl)- has been extensively studied for its potential applications in various fields. In coordination chemistry, Thiourea, N,N'-bis(2-ethoxyphenyl)- has been used as a ligand to form metal complexes with different metals such as copper, palladium, and platinum. These metal complexes have been shown to exhibit excellent catalytic activity in various organic reactions.
In addition to coordination chemistry, Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been used in the field of organic synthesis. Thiourea, N,N'-bis(2-ethoxyphenyl)- has been used as a reagent for the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the product.
Propriétés
Numéro CAS |
1756-44-1 |
|---|---|
Formule moléculaire |
C17H20N2O2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1,3-bis(2-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H20N2O2S/c1-3-20-15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,22) |
Clé InChI |
JNYGERXLRVWVMQ-UHFFFAOYSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1NC(=NC2=CC=CC=C2OCC)S |
SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |
SMILES canonique |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |
Autres numéros CAS |
1756-44-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





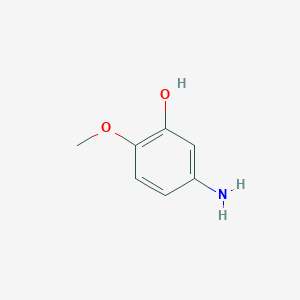
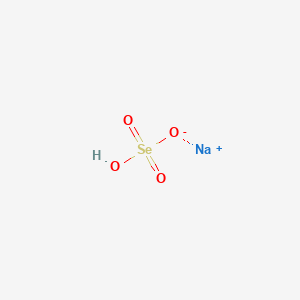
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)
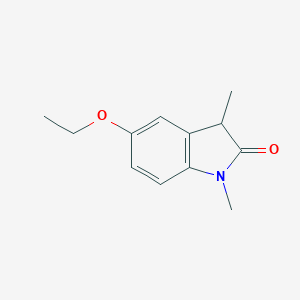
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
